molecular formula C19H23N5O4 B1195175 Isopropylphenyladenosine CAS No. 29193-86-0

Isopropylphenyladenosine

Cat. No. B1195175
CAS RN: 29193-86-0
M. Wt: 385.4 g/mol
InChI Key: FOQCCKILBKXEHH-NVQRDWNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Isopropyl-N-phenyl-adenosine. Antilipemic agent. Synonym: TH 162.

Scientific Research Applications

Alternative to Xylene in Tissue Processing

Isopropylphenyladenosine has been evaluated as an alternative to xylene in the processing of tissue in anatomical pathology. This study compared sections processed with xylene and those processed using isopropylphenyladenosine, focusing on the quality of slides produced, particularly regarding histochemical and immunohistochemical stains (Bettington, 2011).

Study of Soil Microbial Communities

Research on the metabolism of isopropylphenyladenosine in soil explored its degradation and the dynamics of the microbial communities involved. This study provided insights into the side chain and ring metabolism of isopropylphenyladenosine in different soil conditions, revealing how microbial communities respond to and metabolize this compound (Bending, Shaw, & Walker, 2001).

Molecular Scaffold in Biochemical Studies

Isopropylphenyladenosine has been used as a molecular scaffold for introducing modifications in the ribose moiety of adenosine. This application is significant in evaluating the biocatalytic activity of enzymes like adenosine and adenylate deaminase (Ciuffreda, Alessandrini, & Santaniello, 2007).

Environmental Impact Studies

Studies have examined the environmental impact of isopropylphenyladenosine, particularly its toxicity and reactivity in agricultural contexts, such as its effects on the oxidative stress and antioxidant responses in wheat plants (Yin, Jiang, Song, & Yang, 2008).

Bioengineering Applications

Poly(N-isopropyl acrylamide), related to isopropylphenyladenosine, has been widely used in bioengineering for the nondestructive release of biological cells and proteins, indicating the potential of isopropylphenyladenosine derivatives in biomedical applications (Cooperstein & Canavan, 2010).

properties

CAS RN

29193-86-0

Product Name

Isopropylphenyladenosine

Molecular Formula

C19H23N5O4

Molecular Weight

385.4 g/mol

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(N-propan-2-ylanilino)purin-9-yl]oxolane-3,4-diol

InChI

InChI=1S/C19H23N5O4/c1-11(2)24(12-6-4-3-5-7-12)18-14-17(20-9-21-18)23(10-22-14)19-16(27)15(26)13(8-25)28-19/h3-7,9-11,13,15-16,19,25-27H,8H2,1-2H3/t13-,15-,16-,19-/m1/s1

InChI Key

FOQCCKILBKXEHH-NVQRDWNXSA-N

Isomeric SMILES

CC(C)N(C1=CC=CC=C1)C2=NC=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O

SMILES

CC(C)N(C1=CC=CC=C1)C2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O

synonyms

Isopropylphenyladenosine
L Phenylisopropyladenosine
L-Phenylisopropyladenosine
N(6)-Phenylisopropyl-Adenosine
Phenylisopropyladenosine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isopropylphenyladenosine
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Reactant of Route 6
Isopropylphenyladenosine

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